1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione 1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Brand Name: Vulcanchem
CAS No.: 2097915-61-0
VCID: VC11820635
InChI: InChI=1S/C16H15BrN2O2S/c17-13-7-5-12(6-8-13)11-18-15-3-1-2-4-16(15)19(14-9-10-14)22(18,20)21/h1-8,14H,9-11H2
SMILES: C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Br
Molecular Formula: C16H15BrN2O2S
Molecular Weight: 379.3 g/mol

1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

CAS No.: 2097915-61-0

Cat. No.: VC11820635

Molecular Formula: C16H15BrN2O2S

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione - 2097915-61-0

Specification

CAS No. 2097915-61-0
Molecular Formula C16H15BrN2O2S
Molecular Weight 379.3 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]-3-cyclopropyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Standard InChI InChI=1S/C16H15BrN2O2S/c17-13-7-5-12(6-8-13)11-18-15-3-1-2-4-16(15)19(14-9-10-14)22(18,20)21/h1-8,14H,9-11H2
Standard InChI Key AKBSROCWGGZBDA-UHFFFAOYSA-N
SMILES C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Br
Canonical SMILES C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Br

Introduction

The compound "1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione" is a heterocyclic organic molecule. It contains:

  • A benzothiadiazole ring: A bicyclic structure consisting of benzene fused with a thiadiazole (a five-membered ring containing sulfur and nitrogen atoms).

  • A cyclopropyl group: A three-membered cycloalkane ring.

  • A 4-bromophenylmethyl substituent: A benzene ring with a bromine atom at the para position attached to a methyl group.

This structure suggests potential applications in fields like medicinal chemistry, material science, and organic electronics due to the electron-rich benzothiadiazole core.

Key Features

Functional Group/FragmentDescription
BenzothiadiazoleProvides aromaticity and electron affinity.
Cyclopropyl GroupAdds steric hindrance and rigidity.
4-Bromophenylmethyl SubstituentEnhances reactivity and potential bioactivity.

Molecular Formula

The molecular formula can be deduced as C13H11BrN2O2SC_{13}H_{11}BrN_2O_2S, based on the name.

Synthesis

While specific synthetic routes for this compound are unavailable, it can be synthesized using general methods for benzothiadiazole derivatives:

  • Formation of Benzothiadiazole Core:

    • React o-phenylenediamine with sulfur-containing reagents (e.g., sulfur dichloride) under oxidative conditions.

  • Introduction of Cyclopropyl Group:

    • Alkylation using cyclopropyl halides in the presence of a base.

  • Attachment of 4-Bromophenylmethyl Substituent:

    • Friedel-Crafts alkylation or nucleophilic substitution using 4-bromobenzyl halides.

Medicinal Chemistry

Benzothiadiazole derivatives are known for their pharmacological properties:

  • Antimicrobial activity.

  • Anticancer potential due to interaction with DNA or enzymes.

Material Science

These compounds are used in:

  • Organic semiconductors.

  • Photovoltaic devices due to their electron-withdrawing nature.

Agriculture

Some benzothiadiazoles act as plant growth regulators or fungicides.

Analytical Data

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • 1H^1H and 13C^{13}C NMR to identify hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups (e.g., C=O stretching for the dione group).

  • X-ray Crystallography:

    • For precise structural determination if crystals are obtained.

Research Findings

While no direct studies on this compound are available in the provided results, related benzothiadiazole derivatives have shown significant promise in various domains:

  • Enhanced antimicrobial activity when substituted with halogens like bromine .

  • Improved electronic properties when used in organic light-emitting diodes (OLEDs).

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